crystal structure and X-ray diffraction of N-(2-methylbenzyl)alanine
crystal structure and X-ray diffraction of N-(2-methylbenzyl)alanine
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of N-(2-methylbenzyl)alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of N-(2-methylbenzyl)alanine via single-crystal X-ray diffraction. While a definitive published structure for this specific molecule is not yet available in open-access databases, this document serves as an expert-level walkthrough of the entire process, from synthesis and crystallization to data collection, structure solution, and interpretation. By synthesizing established protocols for similar N-substituted amino acids and foundational crystallographic principles, this guide equips researchers with the necessary knowledge to successfully execute and understand such a structural determination. The insights provided herein are critical for professionals in drug development and materials science, where a precise understanding of molecular architecture is paramount for predicting and modulating physicochemical and biological properties.
Introduction: The Significance of N-(2-methylbenzyl)alanine in Molecular Design
N-substituted amino acids, such as N-(2-methylbenzyl)alanine, are of significant interest in medicinal chemistry and materials science. The introduction of a substituent on the amino group can profoundly influence the molecule's conformational flexibility, lipophilicity, and hydrogen bonding capabilities. In the context of peptide-based therapeutics, N-alkylation can enhance metabolic stability and improve membrane permeability[1][2]. The 2-methylbenzyl group, in particular, introduces steric bulk and potential for specific intermolecular interactions, which can be crucial for receptor binding or for directing the self-assembly of molecules in the solid state.
Determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions, is fundamental to understanding its properties.[3][4][5] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining this detailed structural information.[4] The resulting crystal structure provides invaluable insights into:
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Conformational Preferences: Understanding the favored torsion angles and overall shape of the molecule in the solid state.
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Intermolecular Interactions: Identifying and characterizing hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern the crystal packing.
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Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties. A thorough crystallographic study is the definitive way to identify and characterize polymorphs.
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Structure-Property Relationships: Correlating the molecular and supramolecular structure with macroscopic properties such as solubility, melting point, and bioavailability.
This guide will delineate the critical steps and theoretical underpinnings for the structural elucidation of N-(2-methylbenzyl)alanine.
Synthesis and Crystallization: From Precursor to Diffraction-Quality Single Crystal
Synthesis of N-(2-methylbenzyl)alanine
The synthesis of N-substituted amino acids can be achieved through various established methods. A common and effective approach for the synthesis of N-(2-methylbenzyl)alanine is reductive amination.
Experimental Protocol: Reductive Amination
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Reaction Setup: In a round-bottom flask, dissolve L-alanine (1.0 equivalent) in a suitable solvent system, such as a mixture of methanol and water.
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Aldehyde Addition: Add 2-methylbenzaldehyde (1.1 equivalents) to the solution. The mixture is stirred at room temperature to facilitate the formation of the intermediate imine (a Schiff base).
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Reduction: After a suitable time (e.g., 1-2 hours), a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours or until completion, as monitored by thin-layer chromatography (TLC).
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Workup and Purification: The reaction is quenched by the careful addition of an acid (e.g., 1 M HCl) to neutralize excess reducing agent and adjust the pH. The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure N-(2-methylbenzyl)alanine.
Causality Behind Experimental Choices:
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The use of a protic solvent system (methanol/water) is suitable for dissolving the amino acid and the aldehyde.
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Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the carboxylic acid.
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Portion-wise addition of the reducing agent at low temperature helps to control the reaction exotherm and prevent side reactions.
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study. For N-substituted amino acids, several crystallization techniques can be employed.
Common Crystallization Methods:
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Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
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Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
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Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[6]
Experimental Protocol: Crystallization of N-(2-methylbenzyl)alanine
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Solvent Screening: Small amounts of the purified N-(2-methylbenzyl)alanine are tested for solubility in a range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature.
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Preparation of a Saturated Solution: A saturated solution is prepared by dissolving the compound in the chosen solvent system, with gentle heating if necessary.
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Crystallization Setup (Slow Evaporation): The saturated solution is filtered to remove any insoluble impurities and then transferred to a clean vial. The vial is loosely capped or covered with parafilm with a few pinholes to allow for slow evaporation of the solvent.
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Crystal Growth: The vial is left undisturbed in a vibration-free environment. Crystal growth can take several days to weeks.
Trustworthiness and Self-Validation:
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The purity of the starting material is crucial for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
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The rate of crystallization is a critical parameter. Slow crystal growth generally leads to higher quality crystals with fewer defects.
Single-Crystal X-ray Diffraction: Probing the Molecular Architecture
Principles of X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the atoms are arranged in a periodic lattice, which causes the scattered X-rays to interfere constructively in specific directions. This phenomenon is described by Bragg's Law :
nλ = 2d sin(θ)
where:
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n is an integer
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λ is the wavelength of the X-rays
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d is the spacing between the crystal lattice planes
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θ is the angle of incidence of the X-rays
By measuring the angles and intensities of the diffracted X-ray beams, one can determine the dimensions of the unit cell and the arrangement of atoms within it.[5]
Data Collection
Experimental Protocol: SC-XRD Data Collection
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Diffractometer Setup: The crystal is placed on a modern X-ray diffractometer, which consists of an X-ray source, a goniometer for orienting the crystal, and a detector.[3]
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Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal system, lattice parameters, and space group.
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Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensity of each diffracted spot is recorded by the detector.
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Data Reduction: The raw diffraction data is processed to correct for various experimental factors (e.g., Lorentz and polarization effects, absorption) and to generate a list of unique reflection intensities.
Diagram of the X-ray Diffraction Workflow:
Caption: Workflow for Crystal Structure Determination.
Structure Solution and Refinement
The "phase problem" is a central challenge in X-ray crystallography: while the intensities of the diffracted beams can be measured, their phases cannot. The phases are essential for calculating the electron density map, which reveals the positions of the atoms.
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Structure Solution: Modern crystallographic software uses direct methods or Patterson methods to solve the phase problem and generate an initial model of the crystal structure.
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Structure Refinement: The initial model is then refined using a least-squares method. In this iterative process, the atomic positions, and thermal parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the refinement is assessed by the R-factor, which should be as low as possible for a good structure determination.
Structural Analysis of N-(2-methylbenzyl)alanine: Expected Findings
Based on the known structures of similar amino acid derivatives, we can anticipate several key structural features for N-(2-methylbenzyl)alanine.
Table 1: Hypothetical Crystallographic Data for N-(2-methylbenzyl)alanine
| Parameter | Expected Value/Range |
| Chemical Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P2₁2₁2₁, or other common chiral space groups |
| a (Å) | 5 - 15 |
| b (Å) | 5 - 20 |
| c (Å) | 5 - 15 |
| β (°) | 90 - 110 (for monoclinic) |
| Z (molecules/unit cell) | 2 or 4 |
| R-factor | < 0.05 (for a well-refined structure) |
Key Structural Features to Analyze:
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Intramolecular Geometry: Bond lengths and angles should be compared to standard values for amino acids and benzyl groups. Any significant deviations may indicate steric strain or unusual electronic effects.
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Conformation: The torsion angles defining the orientation of the 2-methylbenzyl group relative to the alanine backbone will be of particular interest.
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Hydrogen Bonding Network: As a zwitterionic molecule, N-(2-methylbenzyl)alanine is expected to form a robust network of intermolecular hydrogen bonds involving the carboxylate and ammonium groups. These interactions will likely be the primary drivers of the crystal packing.
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Other Intermolecular Interactions: The presence of the aromatic ring allows for potential C-H···π or π-π stacking interactions, which could further stabilize the crystal structure.
Diagram of Potential Intermolecular Interactions:
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 5. pulstec.net [pulstec.net]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
